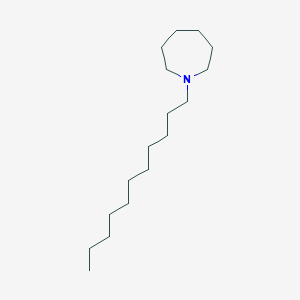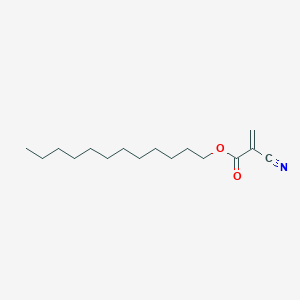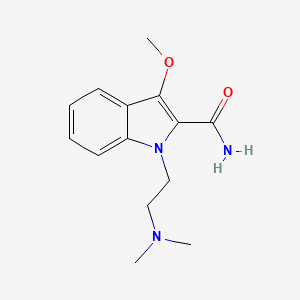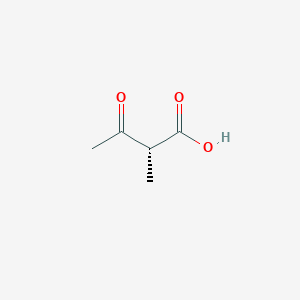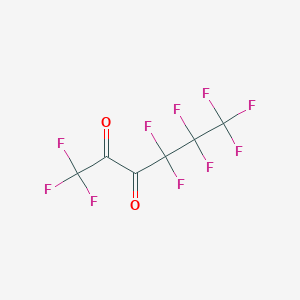![molecular formula C8H20O5SSi2 B14438981 Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate CAS No. 74692-09-4](/img/structure/B14438981.png)
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate is a compound that features a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate typically involves the use of trimethylsilylating reagents. These reagents are used to derivatize non-volatile compounds such as alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of trimethylsilylating agents under controlled conditions to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate involves the formation of trimethylsiloxy groups on the target molecule. This modification can protect functional groups during chemical synthesis and make the compounds more volatile, facilitating their analysis by gas chromatography or mass spectrometry . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl 2-[(trimethylsilyl)oxy]acrylate: A compound with similar trimethylsilyl groups used in organic synthesis.
Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Another compound featuring trimethylsilyl groups, used in various chemical applications.
Uniqueness
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate is unique due to its specific structure and the presence of both trimethylsilyl and sulfonyl groups. This combination imparts distinct chemical properties, making it valuable in specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
74692-09-4 |
|---|---|
Molekularformel |
C8H20O5SSi2 |
Molekulargewicht |
284.48 g/mol |
IUPAC-Name |
trimethylsilyl 2-trimethylsilyloxysulfonylacetate |
InChI |
InChI=1S/C8H20O5SSi2/c1-15(2,3)12-8(9)7-14(10,11)13-16(4,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
ITQBZSDNMRLBME-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CS(=O)(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)


